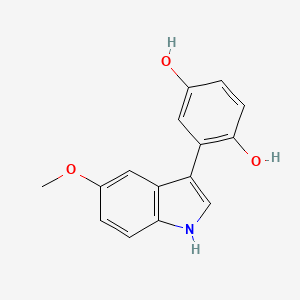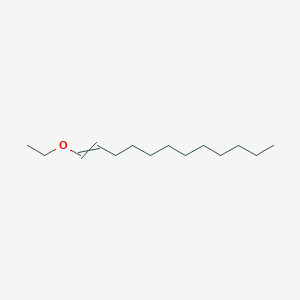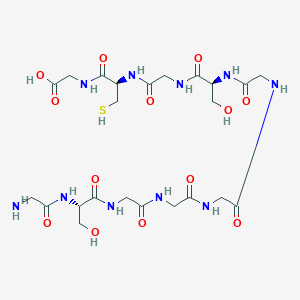![molecular formula C17H22N2O2 B12583771 3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one CAS No. 645475-85-0](/img/structure/B12583771.png)
3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one is a complex organic compound with a unique structure that combines a quinoxaline core with a hydroxycyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The hydroxycyclohexyl group is then introduced via a Friedel-Crafts acylation reaction, followed by reduction to obtain the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The quinoxaline core can be reduced to a tetrahydroquinoxaline using hydrogenation.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Thionyl chloride, followed by nucleophilic substitution
Major Products
Oxidation: 3-[1-(1-Oxocyclohexyl)propyl]-1H-quinoxalin-2-one
Reduction: 3-[1-(1-Hydroxycyclohexyl)propyl]-1,2,3,4-tetrahydroquinoxaline
Substitution: 3-[1-(1-Chlorocyclohexyl)propyl]-1H-quinoxalin-2-one
Applications De Recherche Scientifique
3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as UV-curable coatings.
Mécanisme D'action
The mechanism of action of 3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the quinoxaline core can interact with aromatic residues through π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- 1-Benzoylcyclohexanol
- 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one
Uniqueness
3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one is unique due to its combination of a quinoxaline core with a hydroxycyclohexyl group. This structural feature imparts specific chemical and biological properties that are not found in similar compounds. For example, the quinoxaline core provides a rigid aromatic system, while the hydroxycyclohexyl group offers flexibility and the potential for hydrogen bonding.
Propriétés
Numéro CAS |
645475-85-0 |
|---|---|
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
3-[1-(1-hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H22N2O2/c1-2-12(17(21)10-6-3-7-11-17)15-16(20)19-14-9-5-4-8-13(14)18-15/h4-5,8-9,12,21H,2-3,6-7,10-11H2,1H3,(H,19,20) |
Clé InChI |
BDAYELIGJHJAMX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NC2=CC=CC=C2NC1=O)C3(CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


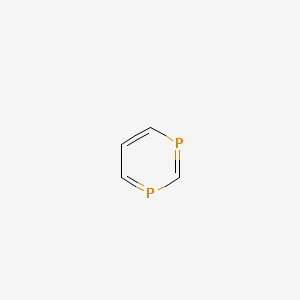

![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
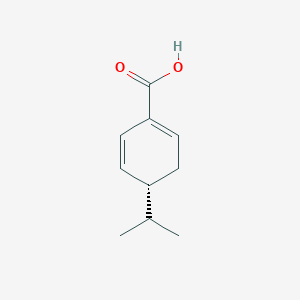
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
